A Technical Guide to tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary: This guide provides an in-depth technical overview of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, a valuable synthetic building block in modern medicinal chemistry. The azetidine scaffold imparts unique conformational constraints and physicochemical properties that are highly sought after in drug design. We will explore the molecule's core structure, detail robust synthetic and characterization protocols, and discuss its strategic application in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
The Azetidine Scaffold: A Privileged Structure in Drug Design
Small, saturated nitrogen-containing heterocycles are foundational motifs in medicinal chemistry. The four-membered azetidine ring, in particular, has emerged as a "bioisostere" for larger rings and acyclic fragments, offering a compelling strategy to modulate pharmacological properties. Its rigid structure can lock a molecule into a desired bioactive conformation, improve metabolic stability, and enhance aqueous solubility. Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate serves as a key functionalized intermediate, providing multiple handles for synthetic diversification, making it an indispensable tool for constructing complex molecular architectures.
Physicochemical and Structural Properties
The molecule's structure consists of a central azetidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. This protecting group enhances stability and solubility in organic solvents, and can be readily removed under acidic conditions. The C3 position is substituted with a methoxycarbonylmethyl group, providing a key ester functionality for further chemical modification.
Nomenclature and Identifiers
| Property | Value |
| IUPAC Name | tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Common Synonyms | N-Boc-azetidine-3-acetic acid methyl ester |
| CAS Number | 142253-56-3 (Related Precursor: 1-Boc-Azetidine-3-yl-methanol) |
Physicochemical Data
| Property | Value | Source |
| Physical Form | Expected to be a solid or oil at room temperature. | Inferred from related structures |
| Boiling Point | 268-273°C (for 1-Boc-Azetidine-3-yl-methanol) | [1][2] |
| Melting Point | 55°C (for 1-Boc-Azetidine-3-yl-methanol) | [1] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and other common organic solvents. | [3][4] |
| Storage | Sealed in a dry environment at 2-8°C. | [1] |
Synthesis and Manufacturing Strategy
The most efficient and widely adopted route to this class of compounds begins with the synthesis of a crucial unsaturated intermediate, which is then subsequently functionalized. The core strategy involves a Horner-Wadsworth-Emmons (HWE) reaction followed by either reduction or a conjugate addition.
Strategic Synthesis Overview
The primary pathway involves two key transformations:
-
Horner-Wadsworth-Emmons (HWE) Reaction: 1-Boc-3-azetidinone is reacted with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, to generate the α,β-unsaturated ester intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. This reaction is highly reliable for creating the exocyclic double bond[5][6].
-
Reduction or Conjugate Addition:
-
To obtain the title compound: The C=C double bond of the HWE product is reduced, typically via catalytic hydrogenation (e.g., H₂ with a Palladium catalyst).
-
To create derivatives: The unsaturated intermediate serves as an excellent Michael acceptor for aza-Michael additions, allowing for the introduction of a wide range of nitrogen nucleophiles at the 3-position of the azetidine ring[5][6].
-
Detailed Protocol: Synthesis of the Key Intermediate
This protocol details the HWE reaction to form tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.
Materials:
-
1-Boc-3-azetidinone
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend NaH (1.05 eq) in dry THF under an inert atmosphere (e.g., Argon).
-
To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise at 0°C. Allow the mixture to stir for 30 minutes.
-
Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF.
-
Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the product[5].
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
| Expected ¹H NMR Signals (in CDCl₃) | Multiplicity | Approx. δ (ppm) | Assignment |
| Boc Group | singlet | ~1.45 | -C(CH ₃)₃ |
| Azetidine CH | multiplet | ~3.0-3.2 | Azetidine-CH |
| Methylene (Side Chain) | doublet | ~2.6-2.8 | -CH ₂COOCH₃ |
| Methoxy Group | singlet | ~3.70 | -COOCH ₃ |
| Azetidine CH₂ | multiplet | ~3.9-4.2 | Azetidine-CH ₂ |
| Expected ¹³C NMR Signals (in CDCl₃) | Approx. δ (ppm) | Assignment |
| Boc Methyls | ~28.4 | -C(C H₃)₃ |
| Azetidine CH | ~32-34 | Azetidine-C H |
| Methylene (Side Chain) | ~38-40 | -C H₂COOCH₃ |
| Methoxy Carbon | ~51.8 | -COOC H₃ |
| Azetidine CH₂ | ~55-57 | Azetidine-C H₂ |
| Boc Quaternary Carbon | ~79.8 | -C (CH₃)₃ |
| Boc Carbonyl | ~156.1 | N-C O-O |
| Ester Carbonyl | ~171.5 | -CH₂-C O-O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Functional Group | Characteristic Peak (cm⁻¹) |
| C=O Stretch (Ester) | ~1735-1740 |
| C=O Stretch (Boc carbamate) | ~1695-1700 |
| C-H Stretch (Aliphatic) | ~2850-3000 |
| C-O Stretch | ~1100-1300 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. For C₁₁H₁₉NO₄, the expected exact mass [M+H]⁺ is approximately 230.1387.
Chemical Reactivity and Applications in Drug Discovery
The true value of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate and its unsaturated precursor lies in their utility as versatile platforms for generating novel molecular scaffolds.
The Aza-Michael Addition: A Gateway to 3,3-Disubstituted Azetidines
The unsaturated intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, is a superb Michael acceptor. This allows for the stereocontrolled synthesis of 3,3-disubstituted azetidines, which are challenging to prepare via other methods. This reaction introduces a new substituent at the C3 position, creating a quaternary center and significantly increasing molecular complexity[5][6].
Detailed Protocol: Aza-Michael Addition with Pyrrolidine
Materials:
-
tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
Pyrrolidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the unsaturated ester (1.0 eq), pyrrolidine (1.0 eq), and DBU (1.0 eq) in acetonitrile.
-
Stir the mixture at 65°C for 4-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography to yield tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate[5].
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is crucial. Safety data for structurally related compounds provides a reliable guide.
Hazard Identification
Based on related structures, the following GHS classifications are anticipated[7][8]:
| Hazard Statement | Description | Pictogram |
| H315 | Causes skin irritation | GHS07 |
| H319 | Causes serious eye irritation | GHS07 |
| H335 | May cause respiratory irritation | GHS07 |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling[7].
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C to ensure long-term stability[1].
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids or bases.
Conclusion
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its synthesis, centered around the robust Horner-Wadsworth-Emmons reaction, provides reliable access to a versatile scaffold. Through subsequent reduction or aza-Michael addition, chemists can generate a diverse array of conformationally constrained building blocks. The detailed synthetic and analytical protocols provided herein serve as a validated foundation for researchers to confidently incorporate this valuable intermediate into their synthetic programs, accelerating the discovery of next-generation therapeutics.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link]
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142253-56-3 | MFCD06656141 | 1-Boc-azetidine-3-ylmethanol - AA Blocks. Available at: [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]
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N-Boc-3-azetidine acetic acid - Protheragen. Available at: [Link]
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tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate - IWK Health Centre. Available at: [Link]
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tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | C11H17NO4 - PubChem. Available at: [Link]
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The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis - MDPI. Available at: [Link]
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A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC - NIH. Available at: [Link]
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Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (C10H17NO3) - PubChemLite. Available at: [Link]
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Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate - PubChemLite. Available at: [Link]
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